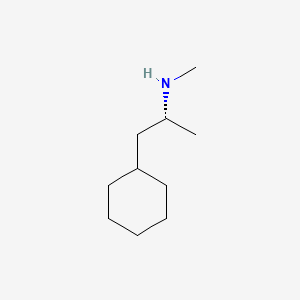
Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)-: is a complex organic compound characterized by the presence of multiple functional groups, including piperazine rings and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivatives, followed by the introduction of the ethanone moiety through a series of nucleophilic substitution and etherification reactions. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its piperazine rings are known to interact with various biological receptors, making it a candidate for the design of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine rings can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Ethanone, 1-(4-methylphenyl)-: This compound shares the ethanone moiety but lacks the complex piperazine and ether linkages.
1-(4-Methyl-1-piperazinyl)ethanone: This compound contains the piperazine ring but is simpler in structure compared to Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)-.
Uniqueness: Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
| 87048-98-4 | |
Formule moléculaire |
C24H40N4O3 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
1-[2,5-bis[3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C24H40N4O3/c1-21(29)23-20-22(30-18-4-8-27-14-10-25(2)11-15-27)6-7-24(23)31-19-5-9-28-16-12-26(3)13-17-28/h6-7,20H,4-5,8-19H2,1-3H3 |
Clé InChI |
WDETWRQQTJNGQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)OCCCN2CCN(CC2)C)OCCCN3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
